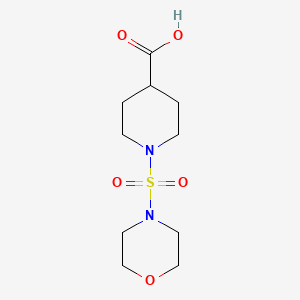
1-(モルホリン-4-イルスルホニル)ピペリジン-4-カルボン酸
概要
説明
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H18N2O5S and a molecular weight of 278.33 g/mol . This compound features a piperidine ring substituted with a morpholine and a sulfonamide group, making it a versatile molecule in various scientific fields .
科学的研究の応用
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:
準備方法
The synthesis of 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of piperidine with morpholine and sulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
作用機序
The mechanism of action of 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: This compound shares a similar structure but has different substituents, leading to distinct chemical and biological properties.
Amphetamines and Derivatives: These compounds contain a phenylpropan-2-amine structure and exhibit different pharmacological activities.
生物活性
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS No. 897766-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a morpholine sulfonyl group and a carboxylic acid moiety. Its molecular formula is C10H17N2O5S, which contributes to its solubility and interaction with biological targets.
1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid acts through various biochemical pathways:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in cell signaling pathways, such as protein kinases. For instance, modifications in related piperidine derivatives have led to the identification of potent inhibitors of the PKB pathway, which is crucial for cancer progression and metabolic regulation .
- Receptor Binding : The compound may exhibit high affinity for specific receptors involved in neurotransmission and inflammation, akin to other morpholine derivatives .
Biological Activities
The biological activities associated with 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid include:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor growth in xenograft models by modulating signaling pathways critical for cancer cell proliferation .
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammatory markers in cellular models, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid:
- In Vitro Studies : Research has demonstrated that similar piperidine derivatives can protect against oxidative stress-induced cell death in RAW 264.7 macrophages, suggesting possible neuroprotective properties.
- In Vivo Efficacy : A study involving analogs showed significant inhibition of tumor growth in mice models when administered at optimized dosages, indicating the therapeutic potential of this class of compounds .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds can alter gene expression profiles related to apoptosis and cell cycle regulation, further supporting their anticancer potential .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-morpholin-4-ylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXOWZOKHYBFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390527 | |
| Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897766-44-8 | |
| Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














